molecular formula C19H24N2O B11945715 Benzamide, N-[3-(dipropylamino)phenyl]- CAS No. 71673-07-9

Benzamide, N-[3-(dipropylamino)phenyl]-

Cat. No.: B11945715
CAS No.: 71673-07-9
M. Wt: 296.4 g/mol
InChI Key: NDJFTQMHIADZBX-UHFFFAOYSA-N
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Description

Benzamide, N-[3-(dipropylamino)phenyl]- is an organic compound with the molecular formula C19H24N2O . It is a derivative of benzamide, where the benzamide core is substituted with a dipropylamino group at the para position of the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-(dipropylamino)phenyl]- typically involves the reaction of 3-(dipropylamino)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-(dipropylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Benzamide, N-[3-(dipropylamino)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(dipropylamino)phenyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The dipropylamino group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethenzamide: An analgesic and anti-inflammatory agent.

    Salicylamide: Used for its analgesic and antipyretic properties.

    Procainamide: An antiarrhythmic agent.

    Moclobemide: An antidepressant.

Uniqueness

Benzamide, N-[3-(dipropylamino)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylamino group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for various research applications .

Properties

CAS No.

71673-07-9

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-[3-(dipropylamino)phenyl]benzamide

InChI

InChI=1S/C19H24N2O/c1-3-13-21(14-4-2)18-12-8-11-17(15-18)20-19(22)16-9-6-5-7-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,20,22)

InChI Key

NDJFTQMHIADZBX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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